molecular formula C20H25N3O4 B1671072 Ecabapide CAS No. 104775-36-2

Ecabapide

Cat. No.: B1671072
CAS No.: 104775-36-2
M. Wt: 371.4 g/mol
InChI Key: JTAGHJPZEDNHHA-UHFFFAOYSA-N
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Description

Ecabapide is a novel gastroprokinetic agent that has shown significant potential in enhancing gastric emptying. It was initially developed by Daiichi Sankyo Co., Ltd. and has been studied for its effects on gastrointestinal motility, particularly in stroke-prone spontaneously hypertensive rats .

Chemical Reactions Analysis

Ecabapide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ecabapide has been extensively studied for its applications in various fields:

Mechanism of Action

Ecabapide exerts its effects by stimulating the formation of cyclic guanosine monophosphate (cGMP) and activating an inhibitory transduction cascade in sensory fibers. This mechanism mimics the action of nitric oxide and leads to the suppression of discharge in vagal afferent terminals . The compound’s prokinetic action is distinct from other promoter agents due to this unique mechanism .

Comparison with Similar Compounds

Ecabapide is often compared with other gastroprokinetic agents such as cisapride and metoclopramide. Unlike these compounds, this compound does not show tachyphylaxis and has a more prolonged effect on gastric emptying . Similar compounds include:

This compound’s unique mechanism and prolonged effect make it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-21-20(25)15-5-4-6-16(12-15)23-13-19(24)22-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12,23H,9-10,13H2,1-3H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAGHJPZEDNHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146718
Record name Ecabapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104775-36-2
Record name Ecabapide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104775-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecabapide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecabapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECABAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5WHL8T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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